molecular formula C24H21N3O B4916491 2-(3-methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine CAS No. 87650-15-5

2-(3-methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine

Cat. No.: B4916491
CAS No.: 87650-15-5
M. Wt: 367.4 g/mol
InChI Key: KZOTVDGVIWHLSU-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two 4-methylphenyl groups and one 3-methylphenoxy group attached to the triazine core

Preparation Methods

The synthesis of 2-(3-methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol, 4-methylphenylamine, and cyanuric chloride.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, solvent, and catalysts. For instance, the reaction between 3-methylphenol and cyanuric chloride can be facilitated by using a base such as triethylamine in an organic solvent like dichloromethane.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(3-Methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

2-(3-Methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has several scientific research applications:

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and resins, due to its stable triazine core.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Catalysis: The compound can be employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in catalytic applications, the compound may coordinate with metal centers, facilitating the activation of substrates and promoting catalytic cycles. In pharmaceutical applications, it may interact with biological targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

2-(3-Methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine can be compared with other similar compounds, such as:

    2-(4-Methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine: This compound differs by the position of the methyl group on the phenoxy ring, which may influence its reactivity and applications.

    2-(3-Methylphenoxy)-4,6-bis(3-methylphenyl)-1,3,5-triazine:

    2-(3-Methylphenoxy)-4,6-bis(4-chlorophenyl)-1,3,5-triazine: The presence of chlorine atoms instead of methyl groups can significantly alter the compound’s reactivity and applications, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name

2-(3-methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-16-7-11-19(12-8-16)22-25-23(20-13-9-17(2)10-14-20)27-24(26-22)28-21-6-4-5-18(3)15-21/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOTVDGVIWHLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC=CC(=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192736
Record name 2-(3-Methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87650-15-5
Record name 2-(3-Methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87650-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylphenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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